molecular formula C17H20N2O3 B10841098 2-(7-Phenylheptanoyl)oxazole-4-carboxamide

2-(7-Phenylheptanoyl)oxazole-4-carboxamide

Cat. No. B10841098
M. Wt: 300.35 g/mol
InChI Key: ZOLDFPZCQMAAPD-UHFFFAOYSA-N
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Description

2-(7-phenylheptanoyl)oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxazole ring, a phenyl group, and a carboxamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carboxamide typically involves the condensation of 7-phenylheptanoic acid with oxazole-4-carboxamide under specific reaction conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-phenylheptanoyl)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Oxazole derivatives with modified functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Phenyl-substituted oxazole derivatives.

Scientific Research Applications

2-(7-phenylheptanoyl)oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . By inhibiting FAAH, the compound can modulate the levels of bioactive lipids, thereby exerting its effects on pain and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-phenylheptanoyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FAAH with high potency makes it a valuable compound for research in pain and inflammation management .

properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-(7-phenylheptanoyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C17H20N2O3/c18-16(21)14-12-22-17(19-14)15(20)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2,(H2,18,21)

InChI Key

ZOLDFPZCQMAAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C(=O)N

Origin of Product

United States

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